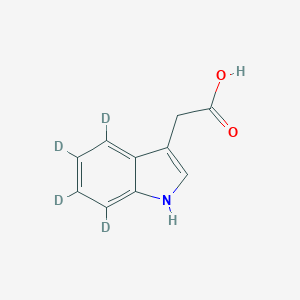

3-Indoleacetic acid-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4,5,6,7-tetradeuterio-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOVTRFCIGRIMH-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=CN2)CC(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid: Properties, Protocols, and Pathways

This technical guide provides a comprehensive overview of the core properties of 2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid, a deuterated analog of the ubiquitous phytohormone Indole-3-acetic acid (IAA). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical characteristics, experimental protocols for its synthesis and analysis, and a visualization of its relevant biological signaling pathways.

Core Properties and Data

2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid is a synthetically modified version of Indole-3-acetic acid where four hydrogen atoms on the benzene ring of the indole moiety have been replaced with deuterium. This isotopic labeling is particularly useful in metabolic studies, quantitative analysis using mass spectrometry, and for elucidating reaction mechanisms. While specific experimental data for the tetra-deuterated form is limited, the properties of the closely related penta-deuterated analog, ((2,4,5,6,7-ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_5)-1H-Indol-3-yl)acetic acid, and the non-deuterated parent compound provide a strong basis for its characteristics.

Physicochemical Properties

The introduction of deuterium atoms increases the molecular weight of the molecule without significantly altering its chemical reactivity. This mass difference is the basis for its use as an internal standard in quantitative mass spectrometry.

| Property | Value (Indole-3-acetic acid) | Value (Penta-deuterated IAA) |

| Molecular Formula | C₁₀H₉NO₂[1][2][3] | C₁₀H₄D₅NO₂ |

| Molecular Weight | 175.18 g/mol [2] | 180.21 g/mol [4] |

| Monoisotopic Mass | 175.063328530 Da | 180.094712260 Da |

| Melting Point | 168-170 °C | Not available |

| Solubility | Soluble in ethanol, methanol, DMSO; sparingly soluble in chloroform; insoluble in water. | Not available |

| LogP | 1.4 | 1.4 |

| pKa | 4.75 | Not available |

Spectroscopic Data

The primary analytical distinction of the deuterated compound lies in its mass spectrum. Nuclear Magnetic Resonance (NMR) spectroscopy would also show characteristic changes due to the absence of signals from the deuterated positions.

| Technique | Non-deuterated Indole-3-acetic acid | Deuterated Analog (Expected) |

| Mass Spectrometry | Base peak at m/z = 130; molecular ion of methyl ester at 189. | Shift in molecular ion and fragment peaks corresponding to the mass increase from deuterium. For d₄-IAA, the base peak would be at m/z = 134 and the molecular ion of the methyl ester at 193. |

| ¹H NMR | Signals corresponding to protons at positions 4, 5, 6, and 7 of the indole ring are present. | Absence of signals for the protons at positions 4, 5, 6, and 7. |

| ¹³C NMR | Signals for all 10 carbon atoms. | Minor shifts in the signals of deuterated carbons and those adjacent to them, and potential splitting due to C-D coupling. |

Experimental Protocols

Synthesis of 4,5,6,7-Tetradeuterio-Indole-3-Acetic Acid

A general method for the synthesis of deuterated indole-3-acetic acid involves the deuteration of an appropriate indole precursor followed by the introduction of the acetic acid side chain. A published synthesis for tetra- and penta-deuterated IAA provides a reliable protocol.

Materials:

-

Indole-3-acetonitrile

-

Deuterated sulfuric acid (D₂SO₄)

-

Deuterium oxide (D₂O)

-

Palladium on charcoal (Pd/C) catalyst

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Organic solvents (e.g., ethanol, diethyl ether)

Procedure:

-

Deuteration of Indole Ring: The indole-containing starting material is subjected to acid-catalyzed hydrogen-deuterium exchange using deuterated sulfuric acid in deuterium oxide. The reaction is typically heated to drive the exchange at the aromatic positions.

-

Side Chain Introduction/Modification: If the acetic acid side chain is not already present, it can be introduced via various synthetic routes, such as the reaction of the deuterated indole with glycolic acid. For a precursor like deuterated indole-3-acetonitrile, hydrolysis is required.

-

Hydrolysis of the Nitrile: The deuterated indole-3-acetonitrile is hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide, followed by acidification with hydrochloric acid.

-

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

The workflow for a typical synthesis can be visualized as follows:

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Polydeuterated IAA serves as an excellent internal standard for the quantification of endogenous IAA in biological samples.

Sample Preparation:

-

Extraction: Biological tissue is homogenized and extracted with a suitable solvent (e.g., 80% acetone).

-

Purification: The extract is purified to remove interfering substances. This may involve solid-phase extraction (SPE).

-

Derivatization: The carboxyl group of IAA is typically esterified (e.g., with diazomethane to form the methyl ester) to improve its volatility for GC analysis.

-

Spiking: A known amount of the deuterated IAA internal standard is added to the sample extract prior to analysis.

GC-MS Analysis:

-

Injection: The derivatized sample is injected into the gas chromatograph.

-

Separation: The components of the sample are separated on a capillary column.

-

Detection: The separated components are detected by a mass spectrometer operating in selected ion monitoring (SIM) mode.

-

Quantification: The abundance of the characteristic ions of the native IAA (e.g., m/z 130 and 189 for the methyl ester) and the deuterated internal standard (e.g., m/z 134 and 193 for the d₄-IAA methyl ester) are monitored. The ratio of the peak areas of the native and deuterated compounds is used to calculate the concentration of endogenous IAA.

The use of polydeuterated standards allows for increased sensitivity by moving the mass of the standard away from the natural isotope cluster of the analyte.

Biological Signaling Pathways

Indole-3-acetic acid is a key regulator of plant growth and development. It is also produced by various microorganisms and can act as a signaling molecule in plant-microbe interactions. The core signaling pathway in plants involves the regulation of gene expression through the interaction of Auxin/IAA (Aux/IAA) proteins and Auxin Response Factors (ARFs).

Tryptophan-Dependent IAA Biosynthesis

In both plants and bacteria, a major route for IAA synthesis begins with the amino acid tryptophan. Several pathways exist, including the indole-3-pyruvic acid (IPyA) pathway, which is prominent in plants, and the indole-3-acetamide (IAM) pathway, which is well-characterized in bacteria.

Canonical Auxin Signaling in Plants

The perception of IAA in plant cells leads to the degradation of Aux/IAA transcriptional repressors, which in turn allows ARFs to regulate the expression of auxin-responsive genes.

References

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(1H-indol-3-yl)acetic acid | 6505-45-9; 87-51-4 | Buy Now [molport.com]

- 4. ((2,4,5,6,7-~2~H_5_)-1H-Indol-3-yl)acetic acid | C10H9NO2 | CID 54301591 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 4,5,6,7-tetradeuterio indole-3-acetic acid

An In-Depth Technical Guide to the Synthesis of 4,5,6,7-Tetradeuterio Indole-3-Acetic Acid

Introduction

4,5,6,7-Tetradeuterio indole-3-acetic acid (d4-IAA) is a deuterated analog of indole-3-acetic acid (IAA), the most common, naturally occurring plant hormone of the auxin class. Due to its isotopic labeling, d4-IAA serves as an invaluable internal standard for quantitative analysis of endogenous IAA levels in biological samples using mass spectrometry (MS).[1][2] The use of polydeuterated standards provides a clear separation from the natural isotope cluster of the analyte, allowing for increased sensitivity and accuracy in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) assays.[1][2] This technical guide provides a detailed overview of the synthesis of d4-IAA, focusing on the widely employed acid-catalyzed hydrogen-deuterium exchange method.

Synthesis Pathway Overview

The most practical and efficient method for preparing 4,5,6,7-tetradeuterio indole-3-acetic acid is through a direct acid-catalyzed hydrogen-deuterium (H-D) exchange reaction. This approach involves treating the parent molecule, indole-3-acetic acid, with a strong deuterated acid in a deuterated solvent. The acidic conditions facilitate the electrophilic substitution of hydrogen atoms on the electron-rich indole ring with deuterium atoms from the solvent. While this method can also lead to deuteration at the C2 position, resulting in a pentadeuterated product (d5-IAA), the conditions can be controlled to achieve high incorporation at the desired 4, 5, 6, and 7 positions.[3]

The overall transformation is illustrated below:

Caption: General schematic of the acid-catalyzed H-D exchange for d4-IAA synthesis.

Experimental Protocols

The following protocol is a synthesized methodology based on the successful deuteration of indole-3-acetic acid via acid-catalyzed H-D exchange.

1. Preparation of Deuterated Acid Solution:

-

A 20 wt % D₂SO₄ solution in a CD₃OD/D₂O (7/3) mixture is prepared. This solution serves as both the catalyst and the primary source of deuterium.

2. Hydrogen-Deuterium Exchange Reaction:

-

Indole-3-acetic acid (IAA) is dissolved in the prepared 20 wt % D₂SO₄ in CD₃OD/D₂O solution to a concentration of 0.2 M.

-

The reaction mixture is transferred to a sealed tube or a vessel capable of withstanding elevated temperatures and pressure.

-

The sealed vessel is heated at a temperature ranging from 60°C to 95°C. The reaction progress can be monitored by ¹H NMR spectroscopy to observe the disappearance of the aromatic proton signals.

-

The reaction is typically allowed to proceed for 14 hours or until sufficient deuterium incorporation is achieved.

3. Work-up and Purification:

-

After cooling to room temperature, the reaction mixture is carefully and slowly poured into a saturated aqueous NaHCO₃ solution to neutralize the strong acid.

-

The aqueous mixture is then extracted multiple times with an organic solvent such as diethyl ether (Et₂O).

-

The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.

-

The resulting solid is the deuterated indole-3-acetic acid product. Further purification, if necessary, can be achieved by recrystallization.

The workflow for this synthesis is depicted in the following diagram:

Caption: Experimental workflow for the synthesis of deuterated indole-3-acetic acid.

Data Presentation

The following tables summarize the quantitative data derived from analogous deuteration experiments on indole-3-acetic acid.

Table 1: Reaction Conditions and Yields

| Starting Material | Scale (mmol) | Temperature (°C) | Time (h) | Product | Yield (%) | Average D Incorporation (%) |

| IAA (1) | 5.7 | 95 | 14 | Deuterated IAA (3) | 94 | 95 (at C2, C4-C7) |

| IAA (1) | 0.05 | 60 | - | Deuterated IAA CD₃ Ester (8) | 99 | >95 (at C2, C4-C7) |

Table 2: Spectroscopic Data for Deuterated IAA

| Compound | ¹H NMR (600 MHz, CD₃OD) δ (ppm) | ¹³C NMR (150 MHz, CD₃OD) δ (ppm) | HRMS (ESI-TOF) m/z |

| Deuterated IAA (3) | 7.54 (s, 0.03H), 7.33 (s, 0.03H), 7.15 (s, 0.03H), 7.09 (s, 0.02H), 7.01 (0.03H), 3.73 (s, 2H) | 176.5, 137.9, 128.6, 124.4 (t, J=27.3 Hz), 121.9 (t, J=23.0 Hz), 119.3 (t, J=24.5 Hz), 119.0 (t, J=24.5 Hz), 111.8 (t, J=23.0 Hz), 108.7, 31.9 | [M+H]⁺ calcd for [C₁₀H₅D₅NO₂]⁺ 181.1025, found 181.1030 |

Note: The data presented is for a pentadeuterated species (d5-IAA), which includes deuteration at the C2 position in addition to C4, C5, C6, and C7. The conditions are directly relevant for producing the target tetradeuterated compound. The small residual proton signals in the aromatic region of the ¹H NMR spectrum confirm the high degree of deuterium incorporation. The triplet splittings observed in the ¹³C NMR spectrum for the deuterated carbons are characteristic of carbon-deuterium bonds.

Conclusion

The acid-catalyzed hydrogen-deuterium exchange is a robust and straightforward method for the synthesis of 4,5,6,7-tetradeuterio indole-3-acetic acid. This procedure allows for high levels of deuterium incorporation, yielding a product suitable for use as a high-purity internal standard in sensitive mass spectrometric analyses. The availability of this deuterated standard is critical for researchers in plant biology, agriculture, and drug development who require precise quantification of this key phytohormone.

References

- 1. Synthesis of 4,5,6,7 and 2,4,5,6,7 Deuterium-labeled Indole-3-Acetic Acid for Use in Mass Spectrometric Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 4,5,6,7 and 2,4,5,6,7 Deuterium-labeled Indole-3-Acetic Acid for Use in Mass Spectrometric Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

The Chemical Landscape of Deuterated Indole-3-Acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analysis of deuterated indole-3-acetic acid (IAA), a critical tool in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based quantification. The strategic replacement of hydrogen with deuterium atoms imparts a stable isotopic label, enabling precise tracing and quantification of IAA in complex biological matrices without altering its fundamental chemical reactivity.

Chemical Structure and Nomenclature

Deuterated indole-3-acetic acid refers to isotopologues of IAA where one or more hydrogen atoms have been replaced by deuterium. The position and number of deuterium atoms are crucial for its application and are specified in the nomenclature. Common variants include:

-

Indole-3-acetic acid-d2: Deuterium atoms are typically on the side chain at the C2' position.

-

Indole-3-acetic acid-d4: Deuteration commonly occurs on the benzene ring of the indole nucleus.

-

Indole-3-acetic acid-d5: This variant typically has deuterium atoms at positions 2, 4, 5, 6, and 7 of the indole ring.[1][2][3]

-

Indole-3-acetic acid-d7: Fully deuterated on the indole ring and the side chain methylene group.

The precise location of deuterium labeling is critical for interpreting mass spectrometry data and for ensuring the stability of the label during experimental procedures.

Synthesis of Deuterated Indole-3-Acetic Acid

The most common and efficient method for preparing deuterated IAA is through acid-catalyzed hydrogen-deuterium (H-D) exchange reactions.[1][4] This approach allows for the direct replacement of labile protons on the indole ring with deuterium from a deuterated solvent or acid.

Experimental Protocol: Acid-Catalyzed H-D Exchange

This protocol is adapted from a facile and practical synthesis of deuterium-labeled indoles.

Materials:

-

Indole-3-acetic acid (IAA)

-

Deuterated sulfuric acid (D₂SO₄)

-

Deuterated methanol (CD₃OD)

-

Deuterated water (D₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether (Et₂O)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of indole-3-acetic acid (1.0 g, 5.7 mmol) is prepared in a 20 wt % solution of D₂SO₄ in a CH₃OD/D₂O (7/3) mixture (28.6 mL, 0.2 M).

-

The reaction mixture is heated at 95 °C for 14 hours.

-

After cooling to room temperature, the reaction mixture is carefully poured into a saturated aqueous NaHCO₃ solution to neutralize the acid.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the deuterated indole-3-acetic acid.

This method has been reported to achieve a high degree of deuterium incorporation (e.g., 95% average D incorporation at C2 and C4–C7 for IAA-d5).

A visual representation of this synthesis workflow is provided below:

Caption: General workflow for the synthesis of deuterated indole-3-acetic acid.

Quantitative Data

The following tables summarize key quantitative data for various deuterated IAA isotopologues, compiled from published literature.

Table 1: Synthesis Yield and Deuterium Incorporation

| Deuterated IAA Species | Synthesis Method | Yield (%) | Average D Incorporation (%) | Reference |

| Indole-3-acetic acid-d5 | 20 wt % D₂SO₄ in CH₃OD/D₂O at 95°C | 94 | 95 (at C2, C4-C7) | |

| Deuterated IAA methyl ester | 20 wt % D₂SO₄ in CD₃OD at 60°C | 99 | Not specified |

Table 2: Mass Spectrometry Data

| Deuterated IAA Species | Ionization Method | [M+H]⁺ Calculated (m/z) | [M+H]⁺ Found (m/z) | Reference |

| Deuterated IAA CD₃ Ester | ESI-TOF | 198.1370 | 198.1369 | |

| Indole-3-acetic acid-d4 (methyl ester) | GC-MS | 193 | - | |

| Indole-3-acetic acid-d5 | - | - | - |

Table 3: ¹H NMR Spectroscopic Data for Deuterated IAA Methyl Ester in CD₃OD

| Proton | Chemical Shift (δ ppm) | Integration | Reference |

| H-4 | 7.51 (s) | 0.07H | |

| H-7 | 7.34 (s) | 0.04H | |

| H-2 | 7.15 (s) | 0.03H | |

| H-6 | 7.10 (s) | 0.03H | |

| H-5 | 7.01 (s) | 0.03H | |

| -CH₂- | 3.76 (s) | 2H |

Note: The low integration values for the aromatic protons indicate a high degree of deuterium incorporation at these positions.

Table 4: ¹³C NMR Spectroscopic Data for Deuterated IAA Methyl Ester in CD₃OD

| Carbon | Chemical Shift (δ ppm) | Coupling | Reference |

| C=O | 174.9 | - | |

| C-7a | 137.9 | - | |

| C-3a | 128.5 | - | |

| C-4 | 124.4 | t, J = 26.8 Hz | |

| C-6 | 122.0 | t, J = 23.8 Hz | |

| C-5 | 119.4 | t, J = 23.3 Hz | |

| C-7 | 118.9 | t, J = 23.8 Hz | |

| C-2 | 111.9 | t, J = 24.4 Hz | |

| C-3 | 108.3 | - | |

| -OCH₃ | 51.7 | m | |

| -CH₂- | 31.9 | - |

Note: The triplet (t) multiplicity for the aromatic carbons is due to C-D coupling, confirming deuteration at these positions.

Signaling Pathways and Experimental Applications

Deuterated IAA is instrumental in elucidating the biosynthesis, metabolism, and transport of auxin in plants. Its use as an internal standard in isotope dilution mass spectrometry allows for the accurate quantification of endogenous IAA levels.

The general principle of using deuterated IAA as an internal standard in a quantification workflow is illustrated below.

Caption: Workflow for IAA quantification using a deuterated internal standard.

This guide provides foundational technical information for researchers working with deuterated indole-3-acetic acid. The detailed protocols and compiled data serve as a valuable resource for experimental design and data interpretation in the fields of plant biology, drug metabolism, and analytical chemistry.

References

- 1. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

Technical Guide: Physical and Chemical Characteristics of Indole-3-Acetic Acid-d4 (IAA-d4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Indole-3-Acetic Acid-d4 (IAA-d4), a deuterated analog of the primary plant auxin, Indole-3-Acetic Acid (IAA). This document is intended to be a valuable resource for researchers in plant biology, analytical chemistry, and drug development who utilize stable isotope-labeled internal standards for quantitative analysis.

Introduction

Indole-3-acetic acid-d4 (IAA-d4) is a synthetic, stable isotope-labeled form of IAA where four hydrogen atoms on the indole ring have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically and physically nearly identical to its unlabeled counterpart but possesses a distinct, higher molecular weight. This property makes IAA-d4 an ideal internal standard for mass spectrometry (MS)-based quantification of endogenous IAA in complex biological matrices. Its use allows for the correction of analyte loss during sample preparation and variations in instrument response, leading to highly accurate and precise measurements.[1][2]

Physical and Chemical Properties

The fundamental physical and chemical properties of IAA-d4 are summarized in the tables below. These properties are crucial for its proper handling, storage, and application in experimental settings.

Table 1: General Properties of IAA-d4

| Property | Value | Reference |

| Chemical Name | 2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid | [3] |

| Synonyms | 3-IAA-d4, Indoleacetic Acid-d4, Heteroauxin-d4 | [4] |

| CAS Number | 76937-77-4 | [3] |

| Molecular Formula | C₁₀H₅D₄NO₂ | |

| Appearance | Off-white to tan crystalline solid |

Table 2: Molecular and Isotopic Properties of IAA-d4

| Property | Value | Reference |

| Molecular Weight | 179.21 g/mol | |

| Exact Mass | 179.088435514 Da | |

| Isotopic Purity (Typical) | ≥98 atom % D | |

| Isotopic Enrichment | Site-specific deuterium labeling on the indole ring |

Table 3: Solubility and Stability of IAA-d4

| Property | Details | Reference |

| Solubility | Organic Solvents: Soluble in methanol, ethanol, DMSO, and sparingly in chloroform. Aqueous Solutions: Poorly soluble in water. Dissolution in aqueous buffers can be achieved by first dissolving in a minimal amount of a water-miscible organic solvent or by adjusting the pH to the alkaline range with NaOH. | |

| Stability | Solid: Stable when stored under recommended conditions. Solution: Stability is dependent on solvent, pH, light, and temperature. Unlabeled IAA is known to be less stable than synthetic auxins, especially in liquid culture media and when exposed to light. It is recommended to prepare fresh solutions and store them protected from light at low temperatures. | |

| Storage | Solid: Store at -20°C in a dry, dark place. Solution: Store in a tightly sealed vial at -20°C, protected from light. For short-term storage, 2-8°C may be acceptable. Avoid repeated freeze-thaw cycles. |

Experimental Protocols

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general procedure for verifying the isotopic purity of IAA-d4.

Objective: To determine the relative abundance of deuterated and non-deuterated species of IAA.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography (LC) system.

Procedure:

-

Sample Preparation: Prepare a 1 µg/mL solution of IAA-d4 in a suitable solvent such as acetonitrile or methanol.

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure the elution of IAA-d4 as a sharp peak.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Mode: Full scan.

-

Mass Range: m/z 150-200.

-

Resolution: >10,000.

-

-

Data Analysis:

-

Extract the ion chromatograms for the theoretical m/z values of the unlabeled IAA ([M+H]⁺ ≈ 176.07) and IAA-d4 ([M+H]⁺ ≈ 180.09).

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic purity as the percentage of the d4 species relative to the sum of all detected isotopologues.

-

Experimental Workflow for Isotopic Purity Determination

Quantification of Endogenous IAA using IAA-d4 as an Internal Standard by LC-MS/MS

This protocol provides a detailed methodology for the quantification of IAA in plant tissues.

Objective: To accurately measure the concentration of IAA in a biological sample.

Instrumentation: A triple quadrupole or other tandem mass spectrometer coupled to an LC system.

Procedure:

-

Sample Preparation and Extraction:

-

Weigh 10-50 mg of frozen plant tissue into a 2 mL microcentrifuge tube.

-

Add a known amount of IAA-d4 internal standard (e.g., 1 ng).

-

Add 1 mL of extraction solvent (e.g., 2-propanol/H₂O/HCl; 2:1:0.002, v/v/v).

-

Homogenize the tissue using a bead beater for 3 minutes and incubate at 4°C for 30 minutes.

-

Add 1 mL of dichloromethane and shake for 30 minutes at 4°C.

-

Centrifuge at 13,000 x g for 5 minutes at 4°C.

-

Transfer the lower organic phase to a new tube and concentrate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase A.

-

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 15 minutes.

-

Flow Rate: 0.25 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (Multiple Reaction Monitoring - MRM):

-

Ionization Mode: ESI, positive mode.

-

MRM Transitions:

-

IAA: Precursor ion (m/z 176.1) → Product ion (m/z 130.1)

-

IAA-d4: Precursor ion (m/z 180.1) → Product ion (m/z 134.1)

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of unlabeled IAA spiked with a constant amount of IAA-d4.

-

Calculate the peak area ratio of the analyte (IAA) to the internal standard (IAA-d4) for both the calibration standards and the samples.

-

Determine the concentration of IAA in the samples by interpolating their peak area ratios from the calibration curve.

-

Auxin Signaling Pathway

IAA-d4 is a valuable tool for tracing the transport and metabolism of auxin within plants, thereby helping to elucidate the intricacies of auxin signaling. The canonical auxin signaling pathway is a well-established model describing how auxin regulates gene expression.

Canonical Auxin Signaling Pathway

In the absence of auxin, Aux/IAA repressor proteins bind to Auxin Response Factors (ARFs), preventing them from regulating the transcription of auxin-responsive genes. When intracellular auxin levels increase, auxin acts as a "molecular glue," facilitating the interaction between Aux/IAA proteins and the TIR1/AFB F-box protein, which is part of an SCF ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The degradation of the repressor frees the ARF transcription factors to either activate or repress the expression of target genes, ultimately leading to a physiological response.

Conclusion

IAA-d4 is an indispensable tool for the accurate and precise quantification of endogenous indole-3-acetic acid in various biological matrices. Its physical and chemical properties are nearly identical to its unlabeled counterpart, making it an excellent internal standard for mass spectrometry-based methods. A thorough understanding of its characteristics, including molecular weight, isotopic purity, solubility, and stability, is essential for its effective use in research. The detailed experimental protocols and the overview of the auxin signaling pathway provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working in related fields.

References

Commercial availability of 2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid, a deuterated analog of the plant hormone indole-3-acetic acid (IAA). This document addresses its commercial availability, synthesis, and its role within relevant biological pathways.

Commercial Availability

Direct commercial, off-the-shelf availability of 2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid is limited. Extensive searches of chemical supplier catalogs did not yield a readily available product listing for this specific isotopologue.

However, for researchers requiring this compound, custom synthesis is a viable option. Several companies specialize in the synthesis of stable isotope-labeled compounds and can produce 2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid upon request. These services offer the flexibility to meet specific research needs regarding quantity, purity, and isotopic enrichment.

While the target compound is not standardly stocked, a variety of other deuterated indole-3-acetic acid analogs are commercially available. These alternatives can be suitable for a range of applications where deuterium labeling is required for mass spectrometry-based quantification or metabolic tracing.

Commercially Available Deuterated Indole-3-Acetic Acid Analogs

| Compound Name | CAS Number | Isotopic Purity | Supplier Examples |

| Indole-3-acetic-d7 acid | Not specified | ≥98% | MedChemExpress |

| Indole-3-acetic-d5 acid | 76937-78-5 | 98 atom % D | Cayman Chemical, CDN Isotopes |

| Indole-3-acetic-d4 acid | Not specified | Not specified | MedChemExpress |

| Indole-3-acetic-2,2-d2 acid | 24420-86-8 | 98 atom % D | Sigma-Aldrich |

Experimental Protocols: Synthesis of 2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid

The synthesis of 2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid has been described in the scientific literature and is a crucial internal standard for mass spectrometric analysis. The following protocol is based on the established synthesis of tetra and pentadeutero indole-3-acetic acid.[1]

Objective: To synthesize 2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid for use as an internal standard in mass spectrometric assays.

Materials:

-

Indole-3-acetic acid

-

Deuterated solvent (e.g., D₂O)

-

Appropriate catalysts for H-D exchange (specifics to be determined by the chosen synthetic route)

-

Reagents for standard organic synthesis workup (e.g., solvents for extraction, drying agents)

Methodology:

The synthesis involves the deuteration of the indole ring of indole-3-acetic acid. A common method to achieve this is through acid- or base-catalyzed hydrogen-deuterium exchange in a deuterated solvent.

-

Preparation: A solution of indole-3-acetic acid is prepared in a suitable deuterated solvent.

-

Catalysis: A catalyst is introduced to facilitate the exchange of protons on the indole ring with deuterium from the solvent. The choice of catalyst and reaction conditions (temperature, time) is critical to achieve high isotopic enrichment at the desired positions (4, 5, 6, and 7).

-

Reaction Monitoring: The progress of the deuteration reaction can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to determine the extent of deuterium incorporation.

-

Workup and Purification: Upon completion of the reaction, the product is isolated through standard organic chemistry workup procedures, which may include extraction, washing, and drying. Purification is typically achieved through recrystallization or chromatography to obtain the final product with high chemical purity.

-

Characterization: The final product, 2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid, is characterized to confirm its structure and isotopic enrichment. This is typically done using mass spectrometry to determine the molecular weight and NMR to confirm the positions of deuterium labeling.

Signaling Pathways and Logical Relationships

Indole-3-acetic acid (IAA) is the most common, naturally occurring plant hormone of the auxin class and plays a pivotal role in plant growth and development.[2] Its signaling pathways are well-characterized and involve complex interactions of biosynthesis, transport, and signal perception.

Tryptophan-Dependent IAA Biosynthesis Pathways

The primary precursor for IAA biosynthesis in plants and many microorganisms is the amino acid tryptophan.[3] Several pathways for the conversion of tryptophan to IAA have been identified.

Caption: Major tryptophan-dependent pathways for IAA biosynthesis.

Auxin Signaling Pathway in Plants

The perception of IAA and the subsequent cellular response is mediated by a well-defined signaling cascade. This pathway involves the degradation of transcriptional repressors, leading to the expression of auxin-responsive genes.

Caption: Simplified model of the core auxin signaling pathway in plant cells.

References

Isotopic Purity of 4,5,6,7-tetradeuterio Indole-3-Acetic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the isotopic purity of 4,5,6,7-tetradeuterio Indole-3-Acetic Acid (d4-IAA), a crucial internal standard for the quantitative analysis of the plant hormone indole-3-acetic acid (IAA) by mass spectrometry. This document details the synthesis of d4-IAA, presents methods for determining its isotopic enrichment, and offers protocols for its use in quantitative assays. The intended audience for this guide includes researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work.

Introduction

Indole-3-acetic acid (IAA) is a key auxin in plants, regulating numerous aspects of growth and development. Accurate quantification of endogenous IAA levels is essential for understanding its physiological roles. The use of a stable isotope-labeled internal standard, such as 4,5,6,7-tetradeuterio-indole-3-acetic acid (d4-IAA), is the gold standard for precise and accurate quantification of IAA by mass spectrometry (MS). The deuterium labels on the indole ring provide a distinct mass shift, allowing for differentiation from the naturally occurring analyte while maintaining similar chemical and physical properties. The high isotopic purity of the d4-IAA standard is paramount to ensure the accuracy of these quantitative studies. This guide provides an in-depth analysis of the synthesis, isotopic purity assessment, and application of d4-IAA.

Synthesis of 4,5,6,7-tetradeuterio Indole-3-Acetic Acid

The synthesis of 4,5,6,7-tetradeuterio-indole-3-acetic acid is a multi-step process that involves the deuteration of a suitable precursor followed by the elaboration of the acetic acid side chain. The foundational method for this synthesis was described by Magnus et al. (1980).[1][2]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of d4-IAA.

Caption: A simplified workflow for the synthesis of 4,5,6,7-tetradeuterio-IAA.

Experimental Protocol for Synthesis

The following protocol is based on the method described by Magnus et al. (1980).[1][2]

Materials:

-

Indole-3-carboxaldehyde

-

Deuterium gas (D2)

-

Palladium on charcoal (Pd/C) catalyst

-

Ethyl acetate

-

Methanol-d4 (CD3OD)

-

Sodium borodeuteride (NaBD4)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

Deuteration of the Indole Ring:

-

Dissolve indole-3-carboxaldehyde in ethyl acetate in a high-pressure reaction vessel.

-

Add a catalytic amount of Pd/C.

-

Pressurize the vessel with deuterium gas to the desired pressure.

-

Heat the reaction mixture with stirring for several hours.

-

Monitor the reaction for the incorporation of deuterium by taking aliquots and analyzing by MS.

-

Upon completion, cool the reaction, release the pressure, and filter off the catalyst.

-

Evaporate the solvent to obtain 4,5,6,7-tetradeuterio-indole-3-carboxaldehyde.

-

-

Reduction of the Aldehyde:

-

Dissolve the deuterated indole-3-carboxaldehyde in methanol-d4.

-

Cool the solution in an ice bath.

-

Slowly add sodium borodeuteride.

-

Stir the reaction mixture for a few hours at room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield 4,5,6,7-tetradeuterio-indole-3-methanol.

-

-

Conversion to the Acetic Acid:

-

The conversion of the alcohol to the acetic acid can be achieved through various methods, such as oxidation followed by reaction with a cyanide source and subsequent hydrolysis. A detailed, modern protocol for this step should be adapted from established organic synthesis literature.

-

-

Purification:

-

The final product, 4,5,6,7-tetradeuterio-indole-3-acetic acid, should be purified by column chromatography or recrystallization to achieve high chemical purity.

-

Isotopic Purity and Data Presentation

The isotopic purity of a deuterated standard is a critical parameter that defines its quality and suitability for quantitative applications. It is typically determined by mass spectrometry.

Quantitative Data Summary

The following table summarizes a representative isotopic distribution for a batch of 4,5,6,7-tetradeuterio-IAA. This data is illustrative and may vary between different synthesis batches and commercial suppliers.

| Isotopic Species | Mass Shift | Relative Abundance (%) |

| d0-IAA | M+0 | < 0.1 |

| d1-IAA | M+1 | 0.2 |

| d2-IAA | M+2 | 1.5 |

| d3-IAA | M+3 | 5.0 |

| d4-IAA | M+4 | 93.3 |

Note: The data presented in this table is a hypothetical representation of a high-quality d4-IAA standard. Actual values should be obtained from the Certificate of Analysis provided by the supplier or determined experimentally.

Experimental Protocols for Isotopic Purity Determination

The isotopic enrichment of 4,5,6,7-tetradeuterio-IAA can be determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a common technique for assessing the isotopic distribution of volatile deuterated compounds.

Derivatization:

-

To improve volatility and chromatographic performance, IAA and its deuterated analog are typically derivatized prior to GC-MS analysis. A common method is methylation to form the methyl ester.

-

Protocol for Methylation with Diazomethane:

-

Dissolve a small amount of d4-IAA in a suitable solvent like diethyl ether or methanol.

-

Add a freshly prepared ethereal solution of diazomethane dropwise until a persistent yellow color is observed. Caution: Diazomethane is toxic and explosive.

-

Allow the reaction to proceed for 10-15 minutes.

-

Remove the excess diazomethane by bubbling a stream of nitrogen through the solution.

-

The resulting solution containing the methyl ester of d4-IAA is ready for GC-MS analysis.

-

GC-MS Analysis:

-

Gas Chromatograph Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan mode to observe the entire mass spectrum and selected ion monitoring (SIM) mode for higher sensitivity and quantitative analysis.

-

Mass Range: Scan a mass range that includes the molecular ions of the methyl esters of d0-IAA (m/z 189) and d4-IAA (m/z 193).

-

Data Analysis:

-

Acquire the mass spectrum of the derivatized d4-IAA.

-

Examine the molecular ion region (around m/z 193) to determine the relative intensities of the ions corresponding to the different isotopic species (d0 to d4).

-

Calculate the percentage of each isotopic species to determine the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy can provide information about the position and extent of deuteration.

-

¹H NMR: In a ¹H NMR spectrum of d4-IAA, the signals corresponding to the protons at positions 4, 5, 6, and 7 of the indole ring will be absent or significantly reduced in intensity. The degree of reduction can be used to estimate the isotopic enrichment at these positions.

-

²H NMR: A ²H (deuterium) NMR spectrum will show signals for the deuterium atoms at positions 4, 5, 6, and 7, confirming their presence and providing information about their chemical environment.

-

¹³C NMR: In a ¹³C NMR spectrum, the carbons attached to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling, and their signals will be attenuated due to the absence of the Nuclear Overhauser Effect (NOE) from the attached deuterium.

Sample Preparation:

-

Dissolve a sufficient amount of d4-IAA in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H, ²H, and ¹³C NMR spectra on a high-field NMR spectrometer.

Application in Quantitative Analysis

4,5,6,7-tetradeuterio-IAA is primarily used as an internal standard in isotope dilution mass spectrometry for the quantification of endogenous IAA in biological samples.

Workflow for Quantitative Analysis of IAA

The following diagram illustrates the use of d4-IAA as an internal standard.

Caption: Workflow for the quantification of IAA using d4-IAA as an internal standard.

Conclusion

The isotopic purity of 4,5,6,7-tetradeuterio-indole-3-acetic acid is a critical factor for its effective use as an internal standard in the precise and accurate quantification of endogenous IAA. This guide has provided a detailed overview of the synthesis, methods for assessing isotopic purity, and the application of d4-IAA in quantitative analysis. Researchers and scientists are encouraged to verify the isotopic purity of their d4-IAA standards to ensure the reliability of their experimental results.

References

An In-depth Technical Guide to Endogenous Levels of Indole-3-Acetic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-acetic acid (IAA), the principal auxin in most plants, is a critical signaling molecule that orchestrates a vast array of developmental processes, from embryogenesis to senescence. The precise regulation of endogenous IAA concentrations, often referred to as IAA homeostasis, is paramount for normal plant growth and responses to environmental cues. This technical guide provides a comprehensive overview of the endogenous levels of IAA across various plant species and tissues, details the state-of-the-art methodologies for its quantification, and illustrates the core signaling pathways it governs. This document is intended to serve as a valuable resource for researchers in plant biology, agriculture, and those in the pharmaceutical industry exploring the modulation of auxin pathways for therapeutic or biotechnological applications.

Quantitative Data on Endogenous IAA Levels

The concentration of endogenous free IAA can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following tables summarize quantitative data from various studies, providing a comparative overview of IAA levels. It is important to note that direct comparisons between studies should be made with caution due to differences in extraction and quantification methodologies.

Table 1: Endogenous IAA Levels in Arabidopsis thaliana

| Tissue | Developmental Stage | IAA Concentration (ng/g FW) | Quantification Method | Reference |

| Rosette Leaves | Vegetative | 7.6 | LC-MS/MS | [1] |

| Roots | Vegetative | 8.3 | LC-MS/MS | [1] |

| Inflorescences | Reproductive | 14.8 | LC-MS/MS | [1] |

| Siliques | Reproductive | ~2.4 times higher than PAA | LC-MS/MS | [1] |

| Dry Seeds | Dormant | 1.7 times lower than PAA | LC-MS/MS | [1] |

| Seedlings (7-day-old) | Seedling | Varies (wild type vs. mutants) | LC-MS |

Table 2: Endogenous IAA Levels in Oryza sativa (Rice)

| Tissue | Developmental Stage | IAA Concentration (ng/g FW) | Quantification Method | Reference |

| Shoots | Vegetative | 10 - 26 | HPLC with fluorescence detector | |

| Ears | Reproductive | 10 to 100 times higher than shoots | HPLC with fluorescence detector | |

| Developing Seeds | Reproductive | Levels peak during sink size development | Immunoassay | |

| Superior Spikelets | Grain filling | Significantly higher than inferior spikelets | Not Specified |

Table 3: Endogenous IAA Levels in Zea mays (Maize)

| Tissue | Developmental Stage | IAA Concentration (ng/g FW) | Quantification Method | Reference |

| Seeds (3-day-old seedling) | Germination | 56 | LC-MS/MS | |

| Seeds (6-day-old seedling) | Germination | 111.5 | LC-MS/MS | |

| Coleoptiles (3-day-old) | Seedling | Higher than 6-day-old | LC-MS/MS | |

| Radicles (6-day-old) | Seedling | Threefold higher than 3-day-old | LC-MS/MS | |

| Root Tissue | Vegetative | Varies with temperature and fertilization | Not Specified |

Table 4: Endogenous IAA Levels in Solanum lycopersicum (Tomato)

| Tissue | Developmental Stage | IAA Concentration (µg/g FW) | Quantification Method | Reference |

| Fruits | Developing | Bimodal distribution | Not Specified | |

| Roots (25 days old) | Vegetative | 0.3 - 3.0 | RP-HPLC | |

| Shoots (25 days old) | Vegetative | 0.3 - 3.0 | RP-HPLC | |

| Leaves (25 days old) | Vegetative | 0.3 - 3.0 | RP-HPLC | |

| Fruits (25 days old) | Developing | 0.3 - 3.0 | RP-HPLC | |

| Roots (50 days old) | Mature | 3.4 - 7.5 | RP-HPLC | |

| Shoots (50 days old) | Mature | 3.4 - 7.5 | RP-HPLC | |

| Leaves (50 days old) | Mature | 3.4 - 7.5 | RP-HPLC | |

| Fruits (50 days old) | Mature | 3.4 - 7.5 | RP-HPLC | |

| Ovaries (parthenocarpic vs. non-parthenocarpic) | Pre-anthesis | ~Twofold higher in parthenocarpic | HPLC-MS/MS |

Experimental Protocols for IAA Quantification

Accurate quantification of endogenous IAA is crucial for understanding its physiological roles. The choice of method depends on the required sensitivity, specificity, and available equipment.

General Workflow for IAA Analysis

The general procedure for analyzing endogenous IAA involves several key steps, from sample collection to data analysis.

References

The intricate pathways of Indole-3-Acetic Acid Biosynthesis in Arabidopsis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-acetic acid (IAA), the principal auxin in plants, is a critical signaling molecule that orchestrates a vast array of developmental processes, from embryogenesis to senescence. The precise regulation of IAA homeostasis is paramount for normal plant growth and development, making its biosynthetic pathways a key area of research for crop improvement and the development of novel plant growth regulators. This technical guide provides an in-depth exploration of the multifaceted network of IAA biosynthesis in the model plant Arabidopsis thaliana. We dissect the well-established tryptophan (Trp)-dependent pathways, including the primary indole-3-pyruvic acid (IPA) pathway and the alternative indole-3-acetamide (IAM) and indole-3-acetaldoxime (IAOx) routes. Furthermore, we delve into the evidence supporting the existence of a Trp-independent pathway. This guide presents quantitative data on IAA and its precursors in various tissues and mutant backgrounds, detailed experimental protocols for their quantification, and visual representations of the biosynthetic and signaling networks to facilitate a comprehensive understanding of this vital metabolic process.

Tryptophan-Dependent IAA Biosynthesis: The Primary Routes

In Arabidopsis, the majority of IAA is synthesized from the amino acid L-tryptophan through several distinct pathways, each characterized by specific intermediates and enzymatic steps.

The Indole-3-Pyruvic Acid (IPA) Pathway: The Main Thoroughfare

Genetic and biochemical evidence strongly supports the IPA pathway as the predominant route for IAA biosynthesis in Arabidopsis[1][2]. This two-step pathway is highly conserved across the plant kingdom and is essential for numerous developmental processes[2][3].

-

Step 1: Tryptophan to Indole-3-Pyruvic Acid (IPA) This initial conversion is catalyzed by the TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS (TAA) family of enzymes, including TAA1 and its homologs TAR1 and TAR2[1]. These enzymes transfer the amino group from tryptophan to a keto-acid acceptor, yielding IPA.

-

Step 2: Indole-3-Pyruvic Acid (IPA) to Indole-3-Acetic Acid (IAA) The subsequent oxidative decarboxylation of IPA to form IAA is mediated by the YUCCA (YUC) family of flavin monooxygenases. This step is considered the rate-limiting step in the IPA pathway. There are 11 YUC genes in Arabidopsis, exhibiting distinct but often overlapping expression patterns, which contributes to the precise spatial and temporal regulation of IAA production.

The Indole-3-Acetamide (IAM) Pathway

The IAM pathway involves the conversion of tryptophan to IAM, which is then hydrolyzed to IAA. While prominent in some pathogenic bacteria, its role in Arabidopsis is considered a minor or condition-specific route. The enzyme AMIDASE1 (AMI1) has been shown to catalyze the conversion of IAM to IAA in vitro. A significant portion of IAM in Arabidopsis is thought to be derived from IAOx.

The Indole-3-Acetaldoxime (IAOx) Pathway

This pathway is largely restricted to the Brassicaceae family, including Arabidopsis.

-

Tryptophan to Indole-3-Acetaldoxime (IAOx) The conversion of tryptophan to IAOx is catalyzed by the cytochrome P450 enzymes CYP79B2 and CYP79B3 . IAOx serves as a crucial branch-point intermediate, leading to the synthesis of not only IAA but also camalexin and glucosinolates.

-

Indole-3-Acetaldoxime (IAOx) to IAA The downstream conversion of IAOx to IAA is thought to proceed via indole-3-acetonitrile (IAN) and potentially IAM as intermediates. Nitrilases (NIT1, NIT2, NIT3) can convert IAN to IAA.

Tryptophan-Independent IAA Biosynthesis

Evidence from labeling studies and analysis of tryptophan auxotrophs has long suggested the existence of a Trp-independent pathway for IAA biosynthesis in plants, including Arabidopsis. This pathway is thought to utilize an earlier intermediate in the tryptophan biosynthetic pathway, such as indole or indole-3-glycerol phosphate. The physiological significance and the precise molecular components of this pathway are still under active investigation.

Quantitative Data on IAA and its Precursors

The tables below summarize the reported concentrations of IAA and its key precursors in wild-type Arabidopsis and various mutants, providing a quantitative overview of the metabolic flux through the different biosynthetic pathways.

| Compound | Genotype | Tissue | Concentration (ng/g FW) | Reference |

| IAA | Wild-Type (Col-0) | 7-day-old seedlings | 11.2 ± 2.9 | |

| wei8-2 (TAA1 mutant) | 7-day-old seedlings | Significantly lower than WT | ||

| wei8-2 tar2-1 | 7-day-old seedlings | Significantly lower than WT | ||

| yuc1/2/4/6 | 7-day-old seedlings | Significantly lower than WT | ||

| cyp79b2 cyp79b3 | 2-week-old seedlings | 11.5 ± 1.2 | ||

| IPA | Wild-Type (Col-0) | 7-9 day old seedlings | 4 - 13 | |

| yuc1 yuc2 yuc4 yuc6 | Seedlings | 1.5 times higher than WT | ||

| IAM | Wild-Type (Col-0) | 2-week-old seedlings | 9.9 ± 2.1 | |

| ami1-1 | 2-week-old seedlings | Significantly higher than WT | ||

| ami1-2 | 2-week-old seedlings | Significantly higher than WT | ||

| cyp79b2 cyp79b3 | 2-week-old seedlings | 0.5 ± 0.1 | ||

| IAOx | Wild-Type (Col-0) | 2-week-old seedlings | 1.7 ± 0.1 | |

| cyp79b2 cyp79b3 | 2-week-old seedlings | Not Detected | ||

| sur1-1 | 2-week-old seedlings | 2.5 times higher than WT |

Experimental Protocols

Quantification of IAA and its Precursors by LC-MS/MS

This protocol provides a general framework for the extraction, purification, and quantification of IAA and its precursors from Arabidopsis tissues.

Materials:

-

Plant tissue (e.g., seedlings, roots, leaves)

-

Liquid nitrogen

-

Extraction solvent: 79% isopropanol, 20% methanol, 1% acetic acid

-

Internal standards (e.g., ¹³C₆-IAA, D₅-Trp)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system

Procedure:

-

Sample Collection and Homogenization:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.

-

Record the fresh weight of the tissue.

-

-

Extraction:

-

To the powdered tissue, add a pre-chilled extraction solvent containing known amounts of internal standards.

-

Incubate the mixture at 4°C with shaking for 1 hour.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant. Repeat the extraction of the pellet with the same solvent and combine the supernatants.

-

-

Purification:

-

Evaporate the organic solvents from the combined supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the aqueous residue in a suitable solvent (e.g., 50% methanol).

-

Perform solid-phase extraction (SPE) using a C18 cartridge to remove interfering compounds. Condition the cartridge according to the manufacturer's instructions. Load the sample, wash with a low percentage of organic solvent, and elute the auxins with a higher concentration of organic solvent.

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

-

Inject the sample into an LC-MS/MS system equipped with a suitable column (e.g., C18).

-

Use a gradient elution program with mobile phases typically consisting of water and acetonitrile with an acid modifier (e.g., 0.1% formic acid).

-

Set up the mass spectrometer for multiple reaction monitoring (MRM) to specifically detect and quantify the target analytes and their corresponding internal standards.

-

In Vitro Enzyme Assay for TAA1

This protocol describes a method to measure the tryptophan aminotransferase activity of recombinant TAA1 protein.

Materials:

-

Purified recombinant TAA1 protein

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 8.0, 10 µM pyridoxal-5'-phosphate)

-

Substrates: L-tryptophan and α-ketoglutarate

-

HPLC system with a fluorescence detector

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the reaction buffer, L-tryptophan, and α-ketoglutarate.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C).

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the purified TAA1 enzyme to the reaction mixture.

-

Incubate the reaction for a specific time period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of a stop solution (e.g., 0.1 M HCl).

-

-

Product Detection:

-

Analyze the reaction mixture by HPLC to quantify the amount of IPA produced or the amount of tryptophan consumed.

-

IPA can be detected by its UV absorbance, while tryptophan can be detected by its intrinsic fluorescence.

-

Calculate the enzyme activity based on the amount of product formed or substrate consumed per unit time per amount of enzyme. A recent study has shown that TAA1 activity is subject to feedback inhibition by its product, IPA, with a Km of 0.7 µM for IPyA and 43.6 µM for Trp.

-

In Vitro Enzyme Assay for YUC Flavin Monooxygenases

This protocol outlines a method to assess the activity of recombinant YUC enzymes.

Materials:

-

Purified recombinant YUC protein

-

Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

Substrates: Indole-3-pyruvic acid (IPA) and NADPH

-

FAD (flavin adenine dinucleotide)

-

LC-MS/MS system

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the reaction buffer, IPA, NADPH, and FAD.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C).

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the purified YUC enzyme.

-

Incubate for a specific time.

-

-

Product Analysis:

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the IAA produced.

-

Evaporate the organic solvent and reconstitute the residue in a suitable solvent for LC-MS/MS analysis to quantify the amount of IAA formed.

-

Visualizing the Pathways: Diagrams and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the key IAA biosynthetic pathways and a typical experimental workflow for IAA analysis.

Figure 1. Overview of the major IAA biosynthetic pathways in Arabidopsis thaliana.

Figure 2. A generalized experimental workflow for the quantification of IAA.

Regulation of IAA Biosynthesis and Crosstalk with Signaling

The biosynthesis of IAA is tightly regulated at multiple levels, including gene expression, enzyme activity, and feedback inhibition. The expression of many TAA/TAR and YUC genes is developmentally and environmentally controlled, allowing for precise auxin production in specific tissues and in response to various stimuli. For instance, shade avoidance responses involve the upregulation of TAA1 expression.

Furthermore, there is intricate crosstalk between IAA biosynthesis and auxin signaling. Auxin signaling components, such as AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) proteins and AUXIN RESPONSE FACTORS (ARFs), can regulate the expression of auxin biosynthesis genes, creating feedback loops that maintain auxin homeostasis. High levels of auxin can promote the degradation of Aux/IAA proteins, thereby releasing ARFs to regulate the transcription of target genes, which may include genes involved in IAA synthesis.

Figure 3. Simplified model of the feedback regulation between IAA biosynthesis and auxin signaling.

Conclusion and Future Perspectives

The elucidation of the primary IAA biosynthetic pathways in Arabidopsis has been a landmark achievement in plant biology. The identification of the key TAA/TAR and YUC enzyme families has provided powerful tools for manipulating auxin levels in a targeted manner, offering exciting prospects for agricultural biotechnology. However, many questions remain. The complete characterization of the Trp-independent pathway, including the identification of all its enzymatic components, is a major challenge. Furthermore, a deeper understanding of the complex regulatory networks that fine-tune IAA biosynthesis in response to developmental and environmental cues is needed. Future research, integrating genetics, biochemistry, and systems biology approaches, will undoubtedly continue to unravel the intricacies of auxin biosynthesis, providing novel strategies for the rational design of crops with enhanced growth and resilience.

References

The Subtle Signature of Life: A Technical Guide to the Natural Occurrence of Deuterated Auxins

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the natural occurrence of deuterated auxins, exploring the subtle variations in deuterium abundance that arise from biosynthetic processes. While the deliberate introduction of deuterium is a powerful tool in metabolic studies, understanding the naturally occurring isotopic distribution provides a baseline for such experiments and offers insights into the fundamental biochemical pathways of these critical plant hormones. This document provides a summary of the current understanding, detailed experimental protocols for analysis, and visualizations of key pathways and workflows.

The Landscape of Natural Deuterium Abundance in Auxins

The natural abundance of deuterium (²H) is approximately 0.015% of all hydrogen atoms. However, this distribution is not uniform across all molecules or even within a single molecule. Isotopic fractionation, the discrimination against heavier isotopes by enzymes during metabolic reactions, leads to site-specific variations in deuterium content. In the context of auxins, such as the most abundant indole-3-acetic acid (IAA), the enzymatic steps in their biosynthesis can result in a unique deuterium signature.

While comprehensive quantitative data on the site-specific natural abundance of deuterium in auxins across different plant species and tissues is not extensively cataloged in publicly available literature, the principles of kinetic isotope effects allow for a theoretical framework. Lighter isotopes (like protium, ¹H) generally react faster than their heavier counterparts (deuterium, ²H). Consequently, the products of enzymatic reactions may be depleted in deuterium at specific positions, while the remaining substrate pool becomes enriched.

Table 1: Illustrative Site-Specific Natural Deuterium Abundance in Indole-3-Acetic Acid (IAA)

The following table illustrates the expected relative natural abundance of deuterium at specific, non-exchangeable positions on the IAA molecule based on general principles of isotopic fractionation during biosynthesis. The actual values can vary depending on the plant species, tissue, and environmental conditions.

| Position on IAA Molecule | Chemical Environment | Expected Natural Deuterium Abundance | Rationale for Variation |

| Indole Ring (C4, C5, C6, C7) | Aromatic C-H | Variable | The isotopic composition of the precursor, tryptophan, will influence these positions. Subsequent enzymatic modifications to the ring, if any, could introduce further fractionation. |

| Indole Ring (C2) | Aromatic C-H adjacent to N | Potentially depleted | This position can be involved in enzymatic reactions, and the kinetic isotope effect may lead to a preference for protium. |

| Acetic Acid Side Chain (α-carbon) | Aliphatic C-H | Likely depleted | The enzymatic conversion of indole-3-pyruvic acid to indole-3-acetaldehyde, and subsequently to IAA, involves C-H bond transformations where kinetic isotope effects can occur. |

| Acetic Acid Side Chain (β-carbon) | Aliphatic C-H | Less affected than α-carbon | These positions are further from the primary sites of enzymatic action in the final steps of the IPyA pathway. |

Note: This table is a conceptual representation. Precise quantitative measurements require the highly sensitive analytical techniques detailed in the experimental protocols section.

Experimental Protocols for the Analysis of Deuterated Auxins

The determination of natural deuterium abundance in auxins requires meticulous sample preparation and highly sensitive analytical instrumentation. The primary techniques employed are high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) and quantitative deuterium nuclear magnetic resonance (²H-NMR) spectroscopy.

Protocol 1: Extraction and Purification of Auxins for Isotopic Analysis

This protocol describes a general method for the extraction and purification of IAA from plant tissues, a critical prerequisite for accurate isotopic analysis.[1][2][3][4]

1. Tissue Homogenization:

- Harvest 5-50 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.[3]

- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.

- Transfer the powdered tissue to a microcentrifuge tube.

2. Extraction:

- Add 1 mL of a pre-chilled (-20°C) extraction buffer (e.g., 80% methanol in water) to the tissue powder. For absolute quantification, a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA) should be added at this stage.

- Vortex thoroughly and incubate at 4°C with continuous shaking for at least 1 hour.

- Centrifuge at 13,000 x g for 10 minutes at 4°C.

- Carefully collect the supernatant.

3. Solid-Phase Extraction (SPE) Purification:

- Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

- Load the supernatant onto the conditioned SPE cartridge.

- Wash the cartridge with 1 mL of water to remove polar impurities.

- Elute the auxins with 1 mL of 80% methanol.

- For higher purity, a subsequent purification step using an amino (NH₂) resin SPE can be employed to separate auxins from other compounds like tryptophan.

4. Sample Concentration:

- Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

- Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis or a suitable solvent for NMR analysis.

Protocol 2: Analysis by High-Resolution LC-MS/MS

This protocol outlines the analysis of purified auxin extracts for their deuterium content using LC-MS/MS.

1. Liquid Chromatography (LC) Separation:

- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A suitable gradient to separate IAA from other metabolites (e.g., 5% B to 95% B over 10 minutes).

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5-10 µL.

2. Mass Spectrometry (MS) Detection:

- Ionization Mode: Electrospray ionization (ESI) in positive mode.

- Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is required to resolve the small mass difference between protiated and deuterated isotopologues.

- Scan Mode: Full scan mode with a resolution of >60,000 FWHM to accurately measure the isotopic distribution.

- Data Analysis: The relative abundance of the M+1, M+2, etc. peaks corresponding to the incorporation of one, two, or more deuterium atoms is determined. The contribution from the natural abundance of ¹³C and ¹⁵N must be subtracted to isolate the signal from deuterium.

Protocol 3: Analysis by Quantitative ²H-NMR Spectroscopy

This protocol is for the site-specific analysis of deuterium abundance using ²H-NMR, which is particularly powerful for resolving the position of deuterium within the molecule.

1. Sample Preparation:

- The purified and concentrated auxin sample must be of high purity and concentration for NMR analysis.

- Dissolve the sample in a deuterated solvent that does not have signals overlapping with the analyte signals.

2. NMR Acquisition:

- Spectrometer: A high-field NMR spectrometer (≥ 500 MHz) equipped with a deuterium probe.

- Acquisition Parameters: A quantitative ²H NMR experiment requires a long relaxation delay to ensure full relaxation of the deuterium nuclei. Proton decoupling is often used to simplify the spectrum and improve sensitivity.

- Data Analysis: The integral of each deuterium signal is proportional to the abundance of deuterium at that specific position in the molecule.

Key Pathways and Experimental Workflows

Indole-3-Pyruvic Acid (IPyA) Pathway of Auxin Biosynthesis

The IPyA pathway is a major route for the biosynthesis of IAA in plants. The enzymatic steps in this pathway are potential sites of isotopic fractionation.

Caption: The indole-3-pyruvic acid (IPyA) pathway for IAA biosynthesis.

Generalized Experimental Workflow for Deuterated Auxin Analysis

The following diagram illustrates a typical workflow for the analysis of naturally occurring deuterated auxins in plant tissue.

Caption: A generalized workflow for the analysis of deuterated auxins.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Auxin Extraction and Purification Based on Recombinant Aux/IAA Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Cellular Secrets: A Technical Guide to Stable Isotope Labeling in Metabolomics

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular metabolism, understanding the dynamic flow of molecules is paramount to unraveling disease mechanisms and developing effective therapeutics. Stable isotope labeling in metabolomics has emerged as a powerful technique to trace the fate of atoms through metabolic pathways, providing a quantitative snapshot of cellular activity. This in-depth guide delves into the core principles, experimental protocols, and data interpretation of stable isotope labeling, equipping researchers with the knowledge to leverage this technology in their scientific endeavors.

Core Principles of Stable Isotope Labeling

Stable isotope labeling involves the use of non-radioactive isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), to "tag" metabolites. These heavier isotopes are introduced into biological systems through labeled nutrients, like ¹³C-glucose or ¹⁵N-glutamine. As cells metabolize these substrates, the heavy isotopes are incorporated into downstream metabolites. Analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can then distinguish between the labeled and unlabeled forms of metabolites, allowing for the precise tracking of metabolic pathways.

The key advantages of using stable isotopes are their safety, as they are non-radioactive, and their ability to provide dynamic information about metabolic fluxes, which are the rates of metabolic reactions. This contrasts with traditional metabolomics, which provides a static snapshot of metabolite concentrations.

Key Labeling Strategies

The choice of labeling strategy depends on the specific research question. The two primary approaches are:

-

Targeted Labeling: This strategy focuses on specific pathways of interest by using selectively labeled tracers. For example, using [1,2-¹³C₂]-glucose can help differentiate between glycolysis and the pentose phosphate pathway. Targeted analysis offers higher sensitivity for the metabolites of interest.

-

Untargeted Labeling: In this approach, a uniformly labeled substrate, such as [U-¹³C₆]-glucose, is used to label a wide range of downstream metabolites. This allows for a broader, more exploratory view of metabolism and can help in the discovery of novel metabolic pathways.

Furthermore, experiments can be designed as either stationary or non-stationary:

-

Stationary (Steady-State) Labeling: Cells are cultured in the presence of the labeled substrate for a prolonged period, allowing the isotopic labeling to reach a steady state. This approach is used for metabolic flux analysis (MFA), which calculates the rates of metabolic reactions.

-

Non-Stationary (Kinetic) Labeling: The incorporation of the label is monitored over a short time course. This method provides information about the kinetics of metabolic pathways and can be particularly useful for studying rapid metabolic changes.

Experimental Workflows and Protocols

A successful stable isotope labeling experiment requires careful planning and execution. The general workflow involves cell culture and labeling, metabolite extraction, and analysis by MS or NMR.

A general experimental workflow for stable isotope labeling studies is depicted below.

General experimental workflow for isotope labeling studies.

Protocol 1: Steady-State ¹³C-Glucose Labeling of Adherent Mammalian Cells

This protocol is designed for achieving isotopic steady-state to enable metabolic flux analysis.

Materials:

-

Adherent mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM)

-

Glucose-free DMEM

-

Dialyzed Fetal Bovine Serum (dFBS)

-

[U-¹³C₆]-glucose

-

Phosphate-buffered saline (PBS)

-

6-well cell culture plates

-

Extraction solvent: 80% methanol, pre-chilled to -80°C

-

Cell scraper

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach approximately 80% confluency at the time of extraction. Culture under standard conditions (37°C, 5% CO₂).

-

Preparation of Labeling Medium: Prepare DMEM using glucose-free powder and supplement it with [U-¹³C₆]-glucose to the desired final concentration (e.g., 10 mM). Add 10% dFBS.

-

Adaptation Phase: To ensure isotopic equilibrium for steady-state analysis, adapt the cells to the labeling medium for at least 24-48 hours, or for a duration equivalent to several cell doublings.

-

Labeling:

-

Aspirate the standard medium from the cells.

-

Wash the cells once with sterile PBS.

-

Add the pre-warmed ¹³C-labeling medium to each well.

-

-

Incubation: Incubate the cells for the desired labeling period. For steady-state analysis, this is typically 24 hours or until the labeling of key downstream metabolites, such as citrate, has reached a plateau.

-

Metabolite Quenching and Extraction:

-

Aspirate the labeling medium.

-

Immediately wash the cells with ice-cold PBS to remove any remaining extracellular labeled glucose.

-

Add 1 mL of pre-chilled 80% methanol to each well to quench metabolic activity and extract metabolites.

-

Incubate at -80°C for 15 minutes to precipitate proteins.

-

-

Cell Harvesting:

-

Scrape the cells from the plate using a cell scraper.

-

Transfer the cell lysate and methanol mixture to a microcentrifuge tube.

-

-

Sample Processing:

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-